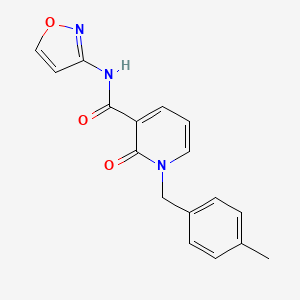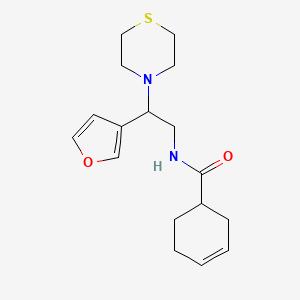
N-(isoxazol-3-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
In a typical isoxazole ring, the five-membered ring makes dihedral angles with the attached groups . For example, in the compound “N- {4- [ (5-Methyl-isoxazol-3-yl)sulfamo-yl]phen-yl}benzamide”, the isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings .Chemical Reactions Analysis
Isoxazole rings can be synthesized through various reactions, including the (3 + 2) cycloaddition reaction . In one example, a regioselective synthesis of unique 3,5-disubstituted isoxazole-linked glyco-conjugates was reported by exploiting the (3 + 2) cycloaddition reaction .Scientific Research Applications
1. Medicinal Chemistry and Drug Development
Studies on molecules containing the isoxazole ring, such as the compound , have shown significant potential in drug development. For instance, in the context of HIV treatment, compounds with similar structures have been used as potent inhibitors in drug discovery programs. These compounds have been subject to extensive metabolism and disposition studies to support their development as viable therapeutic agents (Monteagudo et al., 2007).
2. Biotransformation and Bioactivation
Research on isoxazole rings, closely related to the compound , has led to the discovery of novel bioactivation pathways in human liver microsomes. These studies have been crucial in understanding the metabolic fate of such compounds and their interactions with enzymes, which is vital for drug safety and efficacy (Yu et al., 2011).
3. Synthesis of Functionalized Pyridines
The compound's structure has analogs used in the synthesis of highly functionalized pyridines, a class of compounds with broad applications in medicinal chemistry. The process involves unique disconnection strategies and has been successful in creating a range of functionalized pyridines, demonstrating the versatility of this chemical framework (Manning & Davies, 2008).
4. Agricultural Applications
Similar isoxazole derivatives have been synthesized and assessed for their herbicidal activity. These compounds have shown potent herbicidal activity and good selectivity for certain crops, indicating potential agricultural applications (Hwang et al., 2005).
Future Directions
Given the wide range of biological activities of isoxazole derivatives, there is significant potential for future research in this area. Developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge could lead to the development of clinically viable drugs .
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-4-6-13(7-5-12)11-20-9-2-3-14(17(20)22)16(21)18-15-8-10-23-19-15/h2-10H,11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTNHKPWHRKLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-3-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2674408.png)
![1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2674409.png)
![3,3,3-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674411.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2674412.png)

![1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2674414.png)

![N-(2,4-difluorophenyl)-N-{(E)-[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}amine](/img/structure/B2674418.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid](/img/structure/B2674419.png)
![5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2674423.png)


![N-[2-[[6-[Acetyl(ethyl)amino]pyridin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674429.png)